Product packaging for N-(2-ethylphenyl)-2-methoxybenzamide(Cat. No.:)

N-(2-ethylphenyl)-2-methoxybenzamide

Cat. No.: B336646
M. Wt: 255.31 g/mol
InChI Key: KLXCQMQCVREEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-methoxybenzamide is a chemical compound of interest in various research fields, particularly as a structural analog of other bioactive benzamide derivatives. It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Benzamide compounds are a significant class of molecules in pharmacological research. For instance, the well-known drug metoclopramide, which shares the 2-methoxybenzamide core structure, is a dopamine D2 receptor antagonist used to enhance gastrointestinal motility and as an antiemetic . This suggests that structural analogs like this compound may hold value in neuroscience and neuropharmacology studies focused on dopamine receptor interactions and their downstream effects. The compound's structure, featuring methoxy and ethylphenyl substituents, makes it a potential intermediate or building block in organic synthesis and medicinal chemistry research. Researchers may employ it in the design and development of novel ligands for receptor mapping or as a precursor for more complex molecules. This product is strictly for use in a controlled laboratory setting by qualified professionals. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO2 B336646 N-(2-ethylphenyl)-2-methoxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-3-12-8-4-6-10-14(12)17-16(18)13-9-5-7-11-15(13)19-2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

KLXCQMQCVREEMD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N 2 Ethylphenyl 2 Methoxybenzamide

Rational Design Principles for N-(2-ethylphenyl)-2-methoxybenzamide Scaffolds

The design of this compound scaffolds is predicated on the principles of medicinal chemistry and materials science, where the arrangement of the N-(2-ethylphenyl) and 2-methoxybenzoyl moieties can be fine-tuned to modulate its physicochemical and biological properties. The core structure, a substituted benzamide (B126), is a well-established pharmacophore found in a multitude of biologically active compounds.

The rationale for the specific arrangement of substituents in this compound can be understood by considering the individual contributions of each moiety. The 2-methoxybenzoyl group, with its ortho-methoxy substituent, can influence the conformation of the amide bond and participate in hydrogen bonding, which can be critical for molecular recognition. The N-(2-ethylphenyl) moiety introduces a lipophilic ethyl group at the ortho position, which can impact the molecule's solubility, membrane permeability, and steric interactions with biological targets.

Structural modifications based on these principles can be systematically explored to optimize the properties of the this compound scaffold. For instance, altering the electronic properties of the benzoyl ring or the size and nature of the substituent on the N-phenyl ring can lead to a diverse library of analogues with potentially enhanced activities. In the design of novel Hedgehog (Hh) signaling pathway inhibitors, for example, the 2-methoxybenzamide (B150088) scaffold has been identified as an advantageous connector, with modifications to the attached aryl amide group leading to significant improvements in potency. nih.govsemanticscholar.org

Multi-Step Synthesis of this compound Core Structure

The synthesis of the this compound core structure is typically achieved through the formation of an amide bond between 2-ethylaniline (B167055) and 2-methoxybenzoic acid or its activated derivatives. This process involves the synthesis of the requisite precursors and the subsequent coupling reaction.

Optimization of Coupling Reactions for Amide Bond Formation

The formation of the amide bond is a critical step in the synthesis of this compound. Several coupling reagents can be employed to facilitate this reaction, each with its own advantages in terms of yield, reaction conditions, and suppression of side reactions. The choice of coupling reagent can be crucial for the efficient synthesis of the target compound.

One common method involves the activation of 2-methoxybenzoic acid with a coupling reagent, followed by the addition of 2-ethylaniline. A variety of modern coupling reagents are available for this purpose, as detailed in the table below.

Coupling Reagent CategorySpecific ExamplesKey Features
CarbodiimidesEDC, DCCCommonly used, but can lead to racemization and formation of N-acylurea byproducts.
Phosphonium SaltsBOP, PyBOP, PyAOPHigh coupling efficiency, but can be moisture-sensitive.
Aminium/Uronium SaltsHBTU, HATU, HCTUFast reaction times and high yields, with HATU often being more efficient due to the anchimeric assistance of the pyridine nitrogen.

The selection of the optimal coupling reagent and reaction conditions is essential for maximizing the yield and purity of this compound. Factors such as solvent, temperature, and the presence of additives like 1-hydroxybenzotriazole (HOBt) can significantly influence the outcome of the reaction.

Precursor Synthesis and Intermediate Characterization

The key precursors for the synthesis of this compound are 2-ethylaniline and 2-methoxybenzoic acid or its derivatives.

2-Ethylaniline is a commercially available starting material. It can be synthesized through various methods, including the reduction of 2-nitrotoluene.

2-Methoxybenzoic acid is also commercially available. For the amide coupling reaction, it is often converted to a more reactive species, such as an acyl chloride. The synthesis of 2-methoxybenzoyl chloride can be achieved by reacting 2-methoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The reaction intermediates, such as 2-methoxybenzoyl chloride, can be characterized using standard analytical techniques to ensure their purity before proceeding to the next step.

IntermediateSynthesis MethodCharacterization Techniques
2-Methoxybenzoyl chlorideReaction of 2-methoxybenzoic acid with thionyl chlorideIR, NMR, Mass Spectrometry

The subsequent reaction of 2-methoxybenzoyl chloride with 2-ethylaniline in the presence of a base, such as triethylamine or pyridine, would yield the final product, this compound. The final compound would then be purified and characterized to confirm its structure and purity.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound allow for a systematic investigation of structure-activity relationships (SAR). Modifications can be made to both the N-(2-ethylphenyl) moiety and the 2-methoxybenzoyl ring system to explore the impact of these changes on the molecule's properties.

Systematic Modification of the N-(2-ethylphenyl) Moiety

The N-(2-ethylphenyl) portion of the molecule can be modified in several ways to probe the effects of steric and electronic properties on its activity.

Alteration of the Alkyl Substituent: The ethyl group at the 2-position can be replaced with other alkyl groups of varying size and branching (e.g., methyl, propyl, isopropyl, tert-butyl). This allows for the investigation of the steric requirements of the binding pocket.

Positional Isomers: The ethyl group can be moved to the 3- or 4-position of the phenyl ring to assess the importance of the ortho-substitution pattern.

Introduction of Other Functional Groups: The phenyl ring can be substituted with a variety of functional groups, such as halogens, nitro groups, or additional methoxy (B1213986) groups, to modulate the electronic properties of the ring.

A hypothetical series of analogues with modifications to the N-phenyl ring is presented in the table below, illustrating a systematic approach to SAR studies.

AnalogueModification on N-phenyl ringRationale
12-methylInvestigate the effect of a smaller alkyl group.
23-ethylAssess the impact of substituent position.
34-ethylEvaluate the effect of para-substitution.
42-chloroIntroduce an electron-withdrawing group.
52,6-diethylExplore the impact of increased steric bulk.

Derivatization of the 2-Methoxybenzoyl Ring System

The 2-methoxybenzoyl portion of the molecule also offers several opportunities for derivatization to explore the SAR.

Modification of the Methoxy Group: The methoxy group can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to investigate the influence of the size of the ortho-substituent. It can also be substituted with other functional groups like a hydroxyl group or a halogen to alter its hydrogen bonding capacity and electronic properties.

Positional Isomers of the Methoxy Group: The methoxy group can be moved to the 3- or 4-position of the benzoyl ring to determine the optimal substitution pattern for activity.

Substitution on the Benzoyl Ring: Additional substituents can be introduced onto the benzoyl ring to further probe the electronic and steric requirements of the target. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly impact the reactivity and biological activity of the molecule. Research on other 2-phenoxybenzamides has shown that substituents on this ring can have a significant effect on their antiplasmodial activity. mdpi.com

The following table outlines a potential derivatization strategy for the 2-methoxybenzoyl ring system.

AnalogueModification on Benzoyl RingRationale
A3-methoxyInvestigate the effect of methoxy group position.
B4-methoxyEvaluate the impact of para-substitution.
C2-ethoxyAssess the influence of a larger alkoxy group.
D2-chloroIntroduce an electron-withdrawing group.
E2-hydroxyIntroduce a hydrogen bond donor.
F4,5-dimethoxyExplore the effect of multiple substituents.

Through the systematic synthesis and evaluation of these and other analogues, a comprehensive understanding of the structure-activity relationships for the this compound scaffold can be developed, guiding the design of future compounds with optimized properties.

Bioisosteric Replacements in this compound Derivatives

Various functional groups can be considered as bioisosteres for the amide moiety in derivatives of this compound. These replacements aim to mimic the key attributes of the amide bond, such as its geometry and ability to participate in hydrogen bonding. nih.govcambridgemedchemconsulting.com The selection of a suitable bioisostere is highly dependent on the specific therapeutic target and the desired property improvements.

For instance, replacing the amide with a thioamide or a selenoamide can alter the electronic properties and hydrogen-bonding capabilities of the molecule. nih.gov Heterocyclic rings like triazoles, oxadiazoles, and imidazoles are also common amide bioisosteres that can enhance metabolic stability and introduce new interaction points with biological targets. drughunter.comacs.org The trifluoroethylamine group has emerged as another potential amide isostere, valued for its ability to increase metabolic stability by being less susceptible to proteolytic cleavage. drughunter.com

The following interactive data table summarizes some potential bioisosteric replacements for the amide group in this compound derivatives and the rationale behind their use.

Original GroupBioisosteric ReplacementRationale for ReplacementPotential Impact on Properties
Amide (-CONH-)Thioamide (-CSNH-)Alters hydrogen bonding and electronic character.Modified binding affinity and metabolic stability.
Amide (-CONH-)Selenoamide (-CSeNH-)Introduces a heavier chalcogen, modifying electronic properties.Potential for altered biological activity and ADME properties.
Amide (-CONH-)Urea (-NHCONH-)Maintains hydrogen bonding donor and acceptor sites.Can influence solubility and membrane permeability.
Amide (-CONH-)Sulfonamide (-SO₂NH-)Introduces a tetrahedral geometry and different hydrogen bonding angles.Can improve metabolic stability and alter binding modes.
Amide (-CONH-)1,2,4-TriazoleMetabolically stable heterocyclic core that mimics peptide bond geometry.Enhanced metabolic stability and potential for new interactions.
Amide (-CONH-)1,3,4-OxadiazoleRigid, planar heterocycle that can act as a hydrogen bond acceptor.Improved pharmacokinetic profile and target selectivity.
Amide (-CONH-)Trifluoroethylamine (-CH₂CF₃NH-)Reduces susceptibility to enzymatic hydrolysis.Increased metabolic stability and altered basicity.

Chemo- and Regioselective Transformations of this compound

The selective functionalization of this compound is crucial for generating a diverse library of derivatives for structure-activity relationship (SAR) studies. The molecule presents several sites for potential chemical modification, including the two aromatic rings, the amide N-H bond, and the ethyl group. Achieving chemo- and regioselectivity in these transformations is a key synthetic challenge.

N-Arylation: The amide nitrogen in N-aryl benzamides can undergo arylation, although this is often challenging due to the lower nucleophilicity of the nitrogen atom. acs.org However, under specific catalytic conditions, such as Brønsted acid catalysis, regioselective N-arylation of related N-acylsulfenamides has been achieved, suggesting a potential pathway for the N-functionalization of this compound. acs.org This would lead to the formation of tertiary amides with three distinct aryl substituents, significantly expanding the structural diversity.

Aromatic Ring Functionalization: The two phenyl rings offer opportunities for electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. The regioselectivity of these reactions will be dictated by the directing effects of the existing substituents. The 2-methoxy group on the benzoyl moiety is an ortho-, para-director, while the amide linkage can direct to the ortho and para positions of the 2-ethylphenyl ring. The ethyl group is also an ortho-, para-director. Careful selection of reaction conditions would be necessary to control the position of substitution on either ring.

Side-Chain Functionalization: The ethyl group on the phenyl ring is a potential site for selective oxidation or halogenation reactions. For instance, free-radical bromination could selectively introduce a bromine atom at the benzylic position, which can then be further elaborated through nucleophilic substitution reactions.

The following data table outlines potential chemo- and regioselective transformations for this compound.

Reaction TypeTarget SitePotential Reagents and ConditionsExpected OutcomeSelectivity Considerations
N-ArylationAmide N-HArylating agent (e.g., aryl halide), catalyst (e.g., transition metal or Brønsted acid)Formation of a tertiary amideChemoselective N-arylation over C-arylation.
Electrophilic Aromatic Substitution (Nitration)Aromatic RingsHNO₃/H₂SO₄Introduction of a nitro groupRegioselectivity influenced by methoxy, ethyl, and amide groups.
Electrophilic Aromatic Substitution (Halogenation)Aromatic RingsBr₂/FeBr₃ or NBSIntroduction of a halogen atomControl of mono- vs. poly-halogenation and regioselectivity.
Benzylic HalogenationEthyl Group (CH₂)N-Bromosuccinimide (NBS), light/radical initiatorBromination at the benzylic positionChemoselective reaction at the benzylic carbon over the aromatic ring.
OxidationEthyl Group (CH₂)Oxidizing agent (e.g., KMnO₄, CrO₃)Oxidation to a ketone or carboxylic acidControl of the extent of oxidation.

Advanced Spectroscopic and Crystallographic Elucidation of N 2 Ethylphenyl 2 Methoxybenzamide and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.

For an analogue like 2-methoxy-N-phenylbenzamide, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on both the benzoyl and aniline (B41778) rings, as well as a characteristic singlet for the methoxy (B1213986) group protons. nih.gov The chemical shifts of the aromatic protons are influenced by the electronic effects of the methoxy and amide groups. The ethyl group in N-(2-ethylphenyl)-2-methoxybenzamide would introduce a characteristic quartet and triplet pattern for the methylene (B1212753) and methyl protons, respectively.

The ¹³C NMR spectrum of 2-methoxy-N-phenylbenzamide would show distinct signals for each carbon atom, including the carbonyl carbon, the methoxy carbon, and the aromatic carbons. nih.gov The chemical shifts provide insights into the electronic environment of each carbon. For this compound, additional signals corresponding to the ethyl group carbons would be observed.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
NH (Amide) 8.5 - 9.5 Singlet (broad) -
Aromatic Protons 6.8 - 8.0 Multiplet 7.0 - 8.5
OCH₃ (Methoxy) 3.8 - 4.0 Singlet -
CH₂ (Ethyl) 2.6 - 2.8 Quartet ~7.5

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carbonyl) 165 - 170
Aromatic Carbons 110 - 160
OCH₃ (Methoxy) 55 - 60
CH₂ (Ethyl) 20 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY would show correlations between adjacent aromatic protons and between the methylene and methyl protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is instrumental in assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range couplings). sdsu.edu HMBC is particularly powerful for connecting different fragments of the molecule. For instance, it can show correlations from the NH proton to the carbonyl carbon and to carbons on the 2-ethylphenyl ring, as well as from the methoxy protons to the carbon of the 2-methoxybenzoyl ring. youtube.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₆H₁₇NO₂), HRMS would confirm its exact mass, distinguishing it from other compounds with the same nominal mass. The molecular weight of the related compound 2-methoxy-N-phenylbenzamide is 227.26 g/mol . nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. nih.gov The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. Cleavage of the amide bond would likely be a prominent fragmentation, leading to the formation of the 2-methoxybenzoyl cation and the 2-ethylaniline (B167055) radical cation or related fragments. Other fragmentations could involve the loss of the methoxy group or rearrangements within the aromatic rings.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z of Fragment Ion Predicted Structure/Identity
135 [CH₃OC₆H₄CO]⁺ (2-methoxybenzoyl cation)
121 [C₂H₅C₆H₄NH₂]⁺ (2-ethylaniline radical cation)
105 [C₆H₅CO]⁺ (Benzoyl cation after loss of CH₃O)

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the IR spectrum would display characteristic absorption bands. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group. nih.gov The N-H stretching vibration of the secondary amide would appear as a sharp band around 3300-3500 cm⁻¹. nih.gov The C-O stretching vibrations of the methoxy group would be observed in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The aromatic C-H and C=C stretching vibrations would also be present.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (Amide) 3300 - 3500
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C=O Stretch (Amide I) 1630 - 1680
N-H Bend (Amide II) 1510 - 1570
C=C Stretch (Aromatic) 1450 - 1600
C-O Stretch (Asymmetric) 1230 - 1270

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its amide, ethyl, methoxy, and phenyl moieties.

The most prominent features in the FTIR spectrum of a secondary amide like this compound are the N–H and C=O stretching vibrations. The N–H stretching vibration (ν(N-H)) typically appears as a sharp band in the region of 3400-3200 cm⁻¹. In the solid state, this band is often broadened and shifted to lower wavenumbers due to the presence of intermolecular hydrogen bonding. For instance, in related benzamides, this band is observed around 3300 cm⁻¹. nih.gov

The carbonyl (C=O) stretching vibration, often referred to as the amide I band, is another strong and characteristic absorption, typically found between 1680 and 1630 cm⁻¹. Its precise position is sensitive to the electronic environment and hydrogen bonding. The amide II band, which arises from a coupling of N-H in-plane bending and C-N stretching vibrations, is expected in the 1570-1515 cm⁻¹ range.

The aromatic C-H stretching vibrations of the two phenyl rings are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed in the 2975-2850 cm⁻¹ region. rsc.org The C-O-C stretching of the methoxy group typically gives rise to a strong band around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).

A summary of the expected characteristic FTIR absorption bands for this compound is presented in Table 1.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N–H StretchAmide3400–3200Medium
Aromatic C–H StretchPhenyl rings3100–3000Medium
Aliphatic C–H StretchEthyl group2975–2850Medium
C=O Stretch (Amide I)Carbonyl1680–1630Strong
N–H Bend / C–N Stretch (Amide II)Amide1570–1515Strong
Aromatic C=C StretchPhenyl rings1600–1450Variable
Asymmetric C–O–C StretchMethoxy group~1250Strong
Symmetric C–O–C StretchMethoxy group~1040Medium
Data presented is based on characteristic vibrational frequencies for analogous benzamide (B126) compounds.

Raman Spectroscopy Applications

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be effectively used to probe the vibrations of the aromatic rings and the carbon skeleton. nih.gov

The C=C stretching vibrations of the phenyl rings are expected to produce strong signals in the Raman spectrum, typically in the 1610-1580 cm⁻¹ region. The ring breathing mode, a symmetric vibration of the entire benzene (B151609) ring, also gives a characteristic sharp and intense band, usually around 1000 cm⁻¹. The C-H stretching vibrations, both aromatic and aliphatic, will also be present, though their intensity can vary.

The carbonyl (C=O) stretch, while strong in the FTIR spectrum, is generally weaker in the Raman spectrum of amides. Conversely, the C-N bond vibrations may be more readily observed. The application of Raman spectroscopy is crucial for a complete vibrational analysis, as some modes may be weak or inactive in the FTIR spectrum but strong in the Raman, and vice versa, according to the principle of mutual exclusion for centrosymmetric molecules.

Table 2 highlights some of the expected key Raman shifts for this compound.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
Aromatic C–H StretchPhenyl rings3100–3000Strong
Aliphatic C–H StretchEthyl group2975–2850Medium
Aromatic C=C StretchPhenyl rings1610–1580Strong
C=O Stretch (Amide I)Carbonyl1670–1640Weak
Aromatic Ring BreathingPhenyl rings~1000Strong
Data presented is based on characteristic Raman shifts for analogous benzamide compounds. chemicalbook.com

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. eurjchem.com While a specific SCXRD study for this compound is not publicly available, extensive data from analogous N-aryl benzamides allows for a detailed prediction of its solid-state structure. nih.goviucr.orgnih.gov

Three-Dimensional Molecular Conformation and Stereochemistry

The conformation of this compound is largely defined by the torsion angles between the two phenyl rings and the central amide plane. In related structures, the amide group (C-N-C(O)-C) is typically planar or nearly planar. iucr.org However, steric hindrance between the ortho-substituents (the ethyl group on one ring and the methoxy group on the other) and the amide group forces the phenyl rings to be twisted out of the amide plane.

The dihedral angle between the 2-ethylphenyl ring and the amide plane, and between the 2-methoxyphenyl ring and the amide plane, is expected to be significant, likely in the range of 30-60 degrees. nih.gov This twisted conformation is a common feature in N-aryl benzamides and is a result of minimizing steric strain while allowing for some degree of electronic conjugation. The ethyl and methoxy groups themselves will adopt conformations that minimize steric clashes with the rest of the molecule.

Analysis of Intramolecular Interactions (e.g., N–H···O Hydrogen Bonds)

A key feature in the conformation of many ortho-substituted benzamides is the potential for intramolecular hydrogen bonding. In this compound, an intramolecular N–H···O hydrogen bond can form between the amide hydrogen (N-H) and the oxygen atom of the 2-methoxy group. rsc.org This interaction forms a six-membered pseudo-ring (S(6) motif), which significantly stabilizes the conformation of the molecule. nih.gov

Computational Chemistry and Theoretical Investigations of N 2 Ethylphenyl 2 Methoxybenzamide

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These techniques would be instrumental in elucidating the structural and dynamic properties of N-(2-ethylphenyl)-2-methoxybenzamide and its interactions with biological targets.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This method is crucial for understanding the binding mode and affinity of a potential drug candidate.

In a typical study, the three-dimensional structure of a target protein would be obtained from a repository like the Protein Data Bank. The structure of this compound would be built and optimized using computational chemistry software. Docking simulations would then be performed to place the ligand into the binding site of the protein. The results are scored based on the predicted binding energy, with more negative values indicating a stronger interaction. nih.gov For instance, studies on other benzamide (B126) derivatives have successfully used molecular docking to predict their binding to enzymes like cyclooxygenase-2 (COX-2) and DNA gyrase, identifying key hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.comnih.gov

A hypothetical docking study of this compound against a protein target would yield data similar to that presented in Table 1.

Table 1: Hypothetical Molecular Docking Results for this compound

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues
Hypothetical Kinase 1 -8.5 ASN 102, LYS 45, VAL 38
Hypothetical GPCR -7.2 PHE 256, TRP 101, TYR 308

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics simulations provide a detailed view of the movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would reveal its conformational flexibility, i.e., the different shapes it can adopt in solution or when bound to a protein.

These simulations can assess the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a realistic environment (e.g., water), researchers can observe whether the ligand remains stably bound or dissociates. Analysis of the simulation trajectory can reveal fluctuations in the protein structure and the ligand's position, providing insights into the dynamic nature of their interaction. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are most influential, QSAR models can be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for a series of benzamides including this compound, researchers would first synthesize and test the compounds for a specific biological activity. Then, a wide range of molecular descriptors would be calculated for each compound. These can include electronic properties, steric parameters, and hydrophobicity measures. Statistical methods are then used to create an equation that links these descriptors to the observed activity. unair.ac.id Studies on other benzamides have successfully developed QSAR models to predict their antimicrobial and antiulcer activities. nih.govigi-global.com

A hypothetical QSAR equation for a series of benzamides might look like this:

pIC50 = 0.5 * LogP - 0.2 * Molar_Refractivity + 1.2 * Dipole_Moment + 2.5

This equation would suggest that higher lipophilicity (LogP) and dipole moment, and lower molar refractivity, are beneficial for the biological activity .

Solvation Effects and Conformational Dynamics in this compound Systems

The solvent environment can significantly influence the conformation and behavior of a molecule. Computational studies on the solvation of benzamide derivatives have shown that the type of solvent affects their solubility and molecular interactions. bohrium.comacs.orgacs.org

Using computational models like the Polarizable Continuum Model (PCM), it is possible to simulate how different solvents would affect the conformational preferences of this compound. nih.gov These studies can reveal whether certain conformations are stabilized or destabilized in polar versus non-polar environments, which has important implications for its behavior in biological systems. For example, the solubility of benzamide itself has been shown to vary significantly across different solvents like methanol, ethanol, and ethyl acetate. researchgate.net Understanding these effects is crucial for predicting the compound's absorption and distribution in the body.

In Vitro Biological Activity Profiling and Mechanistic Elucidation of N 2 Ethylphenyl 2 Methoxybenzamide Analogues

Broad-Spectrum Biological Activity Screening

Derivatives of the core benzamide (B126) structure have demonstrated a wide range of biological effects. Screening programs have revealed that these compounds are not limited to a single therapeutic area but possess a spectrum of activities, including antimicrobial and antiproliferative actions.

For instance, a series of N-arylcinnamamides, which share the amide linkage, were evaluated against various microorganisms. nih.gov This primary in vitro screening included tests against Staphylococcus aureus, several methicillin-resistant S. aureus (MRSA) strains, Mycobacterium tuberculosis, and the fungi Fusarium avenaceum and Bipolaris sorokiniana. nih.gov Similarly, other benzamide derivatives have been synthesized and tested for their antibacterial and antifungal properties, highlighting the versatility of this chemical scaffold. researchgate.netnanobioletters.com Amide derivatives of benzoic acids are recognized for a wide array of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anti-cancer activities. nanobioletters.com The inherent biological diversity of these molecules often leads to their investigation as both potential pharmaceuticals and pesticides. nih.gov

In the context of anti-cancer screening, novel hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold, considered structural analogues, were tested against a panel of 59 human cancer cell lines. nih.gov This broad screening identified several compounds with significant antitumor activity, with some showing a positive cytotoxic effect across all 59 cell lines, indicating a broad-spectrum antiproliferative potential. nih.gov

Specific Pharmacological Activities and Assays

Analogues of N-(2-ethylphenyl)-2-methoxybenzamide have been a particular focus in oncology research, with studies dissecting their effects on cancer cell growth, survival, and the signaling pathways that govern these processes.

The potency of anti-cancer compounds is often quantified by their 50% growth inhibition (GI50) value, which represents the concentration required to inhibit cell proliferation by half. Studies on hydrazone analogues of benzamide have reported significant activity. For example, one of the most active compounds from a tested series demonstrated a mean GI50 of 0.26 µM across the 59-cell line panel. nih.gov The screening identified compounds with varying degrees of positive cytotoxic effect (PCE), a measure of the number of cell lines exhibiting growth inhibition. nih.gov

Interactive Table: Antiproliferative Activity of Benzamide Analogues

Compound Positive Cytotoxic Effect (PCE) (out of 59 cell lines) Mean 50% Growth Inhibition (GI50) in µM
Compound 20 59/59 0.26
Compound 16 59/59 Not Specified
Compound 6 52/59 Not Specified

| Compound 9 | 27/59 | Not Specified |

Data sourced from a study on hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold. nih.gov

Further studies on N-substituted benzimidazole (B57391) benzamides, which are related structures, also revealed selective antiproliferative activity. A 2-hydroxy-4-methoxy-substituted derivative showed selective activity against the MCF-7 breast cancer cell line with a 50% inhibitory concentration (IC50) of 3.1 µM. nih.gov

A key strategy in cancer therapy is to trigger apoptosis (programmed cell death) and halt the uncontrolled cell division cycle in malignant cells. Research has shown that various benzamide-related structures can induce these effects.

For example, 2-Methoxyestradiol, a metabolite of estrogen, has been shown to induce apoptosis and cause G2/M cell cycle arrest in human cervical cancer (HeLaS3) and nasopharyngeal carcinoma (CNE2) cells. nih.govnih.gov In CNE2 cells, this was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.gov Flow cytometry analysis confirmed an accumulation of cells in the G2/M phase of the cell cycle following treatment. nih.govnih.gov

Similarly, certain benzimidazole derivatives have been found to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer). mdpi.com These compounds were observed to arrest the cell cycle at different phases, such as G1 and G2, depending on the specific compound and cell line. mdpi.com

Modern cancer research increasingly focuses on targeted therapies that interfere with specific molecular pathways essential for tumor growth and survival. Analogues of this compound have been implicated in the modulation of critical oncogenic pathways.

Hedgehog (Hh) Signaling Pathway: The aberrant activation of the Hedgehog signaling pathway is linked to the development of various cancers. The Smoothened (Smo) receptor is a key component of this pathway. A series of 2-methoxybenzamide (B150088) derivatives were specifically designed and synthesized as Hh signaling pathway inhibitors. nih.govsemanticscholar.org Pharmacological data demonstrated that certain compounds possessed potent Hh pathway inhibition with nanomolar IC50 values. nih.govsemanticscholar.org These inhibitors function by preventing the translocation of the Smoothened (Smo) protein into the primary cilium, a critical step in signal transmission. semanticscholar.org

Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR TKD): The EGFR signaling pathway is another crucial target in cancer therapy. Certain hydrazone analogues have demonstrated significant inhibitory activity against EGFR. nih.gov For instance, compounds 16 and 20 from a studied series inhibited EGFR with IC50 values of 0.2 and 0.19 μM, respectively. nih.gov The Hedgehog pathway's activation has also been shown to mediate resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer, suggesting a potential for combination therapies. nih.gov Docking studies with other related benzimidazole derivatives revealed interactions similar to the established EGFR inhibitor erlotinib (B232) at the EGFR active site. mdpi.com

Inflammation is a key pathological feature of many diseases, and its molecular drivers are important therapeutic targets. Benzamide derivatives have shown significant promise as anti-inflammatory agents. The mechanism often involves the inhibition of enzymes that produce pro-inflammatory mediators. humanjournals.com

The primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. semanticscholar.org Studies on N-phenylcarbamothioylbenzamides found that certain derivatives exhibited significantly higher anti-inflammatory activity than the reference drug indomethacin. researchgate.net This activity was linked to potent inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. researchgate.net

Other research on novel benzamide derivatives has also highlighted their role as selective COX-2 inhibitors. mdpi.com The selective inhibition of COX-2 over COX-1 is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects. nih.gov For example, a ketoprofen (B1673614) derivative reduced rat paw edema by 91% and inhibited COX-2 by 94%. mdpi.com Hydrazone analogues have also been identified as inhibitors of COX-2, with IC50 values as low as 2.97 μM. nih.gov This dual inhibition of cancer-related pathways and inflammatory mediators highlights the therapeutic potential of this class of compounds.

Antimicrobial and Antiparasitic Efficacy (e.g., Trypanosoma brucei Inhibition)

The benzamide scaffold is a recurring motif in compounds investigated for antimicrobial and antiparasitic properties. Substituted benzamides and methoxybenzamides have demonstrated a spectrum of activity against various pathogens.

Antimicrobial Activity: Derivatives of N-phenylbenzamides and related amide structures have been synthesized and evaluated for their efficacy against a range of microbial species. nih.govnanobioletters.com In vitro studies often utilize methods like the zone of inhibition on agar (B569324) plates and determination of the Minimum Inhibitory Concentration (MIC) to quantify antibacterial and antifungal effects. For instance, certain N-phenylbenzamide derivatives have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govnanobioletters.com Similarly, some analogues have been tested against fungal strains, including Candida albicans. nih.gov The activity is often attributed to the specific substitution patterns on the aromatic rings of the benzamide core.

Antiparasitic Activity - Trypanosoma brucei Inhibition: Human African Trypanosomiasis (HAT), caused by the parasite Trypanosoma brucei, is a significant focus of drug discovery efforts. nih.gov Phenotypic screening of compound libraries has identified various chemical scaffolds with anti-trypanosomal potential. nih.govaimspress.com While direct studies on this compound are not prominent, related structures containing amide or methoxy (B1213986) groups are of interest. The in vitro assessment of anti-trypanosomal activity typically involves incubating the compounds with live T. b. brucei parasites and observing the cessation of motility or using assays like the Alamar blue assay to determine parasite viability. nih.govaimspress.com Research has shown that extracts from medicinal plants containing compounds such as flavonoids, terpenoids, and alkaloids can exhibit significant activity against T. congolense and T. b. brucei. nih.govresearchgate.net This suggests that synthetic compounds incorporating features of these natural products, like the methoxy group common in plant-derived molecules, could be promising candidates for development.

Below is a representative data table illustrating how antimicrobial efficacy is typically reported for benzamide analogues.

Compound AnalogueTarget OrganismAssay TypeResult (e.g., MIC in µg/mL)Reference
N-phenylbenzamide derivative 1E. coliMIC3.12 nanobioletters.com
N-phenylbenzamide derivative 2B. subtilisMIC6.25 nanobioletters.com
Plant Extract (containing flavonoids/terpenoids)T. congolenseMotility Assay (4 mg/mL)Cessation in <40 min nih.gov
Dichloromethane Fraction (T. acuminata)T. b. bruceiAlamar Blue (IC50)5.0 µg/mL aimspress.com

Antiplatelet Aggregation Activity

Analogues of this compound have been explored for their potential to inhibit platelet aggregation, a key process in the formation of thrombi. rroij.com The structural features of these compounds are often inspired by existing antiplatelet drugs like picotamide. rroij.com In vitro evaluation of antiplatelet activity is commonly performed using light transmission aggregometry in human platelet-rich plasma, with aggregation induced by agents such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or arachidonic acid (AA). nih.gov

Studies on series of 2-methoxy-5-aminobenzamides and N,N'-di(3-substitutedphenyl)-4-methoxybenzene-1,3-disulfonamides have identified compounds with potent inhibitory effects. rroij.com For example, certain derivatives have demonstrated significantly lower IC₅₀ values (the concentration required to inhibit aggregation by 50%) compared to reference drugs like aspirin, indicating superior in vitro potency. rroij.com The structure-activity relationship (SAR) studies highlight that the nature and position of substituents on the phenyl rings are critical for activity.

Compound SeriesInducing AgentMost Active AnalogueIC50 (µM)Reference
2-Methoxy-5-aminobenzamidesADPCompound 1f0.17 rroij.com
2-Methoxy-5-aminobenzamidesArachidonic AcidCompound 1j0.22 rroij.com
Pyrimido[1,2-a]benzimidazol-4(10H)-onesADPCompound 6iGood Inhibition nih.gov
Pyrimido[1,2-a]benzimidazol-4(10H)-onesCollagenCompound 6oGood Inhibition nih.gov

Antioxidant Properties and Radical Scavenging Assays

The antioxidant potential of this compound analogues is a significant area of investigation, given the role of oxidative stress in numerous diseases. The presence of the methoxy group on the benzoyl moiety is a key feature often associated with antioxidant activity. nih.gov The evaluation of these properties is conducted through various in vitro chemical assays.

Commonly employed methods include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This test measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow that is measured spectrophotometrically. nih.govnih.govmdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound, leading to a loss of color. nih.govnih.gov

Ferric Reducing/Antioxidant Power (FRAP) Assay: This method assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, resulting in the formation of an intense blue color. nih.gov

Lipid Peroxidation Inhibition Assay: This assay measures the ability of a compound to inhibit the oxidative degradation of lipids, often induced by reactive oxygen species. nih.gov

Studies on methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have shown that many of these compounds exhibit significantly improved free radical scavenging activity compared to standards like butylated hydroxytoluene (BHT) and Trolox. nih.govnih.gov

Compound AnalogueAssayActivity MetricResultReference
Methoxy-substituted N-benzimidazole carboxamideDPPHIC50Significantly better than standard nih.gov
Methoxy-substituted N-benzimidazole carboxamideFRAPmmol Fe2+/mg cpdExcellent activity nih.gov
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxideDPPH% InhibitionUp to 96% nih.gov
N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxideLipid Peroxidation% InhibitionPotent inhibition nih.gov

Other Investigated Biological Activities (e.g., Antiemetic, Carbonic Anhydrase Inhibition, PDE-4 Inhibition)

Antiemetic Activity: Based on available scientific literature, significant in vitro research focusing specifically on the antiemetic properties of this compound or its close analogues has not been a primary focus.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of zinc-containing enzymes involved in various physiological processes. benthamscience.com Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and some cancers. researchgate.net Numerous studies have evaluated sulfonamide-based compounds, but benzamide derivatives have also been investigated. researchgate.netnih.govnih.gov The inhibitory activity is typically assessed against various human (h) CA isoforms (e.g., hCA I, II, IX, XII) to determine both potency (Kᵢ values) and selectivity. benthamscience.comresearchgate.net Methoxy-substituted derivatives have been synthesized and tested, with some showing potent, low nanomolar inhibition of specific isoforms. nih.gov

Phosphodiesterase-4 (PDE-4) Inhibition: PDE-4 is an enzyme that degrades the second messenger cyclic AMP (cAMP). nih.gov Its inhibition leads to increased intracellular cAMP levels, which can suppress inflammatory responses. nih.gov This makes PDE-4 a key target for treating inflammatory diseases like COPD and psoriasis. nih.govnih.govfrontiersin.org The benzamide scaffold is present in some classes of PDE-4 inhibitors. In vitro studies measure the IC₅₀ values of compounds against PDE-4, often using specific isoforms (PDE4A, 4B, 4C, 4D) to profile selectivity. nih.govyoutube.com

TargetCompound ClassKey FindingReference
Carbonic Anhydrase IISulfonamide derivativesSome analogues had lower IC50 than acetazolamide nih.gov
Carbonic Anhydrase IX/XIISulfonamide-based thiadiazolesStrong binding to active site confirmed by docking nih.gov
Phosphodiesterase-4 (PDE-4)Rolipram analoguesSuppression of inflammatory responses in various cells nih.gov
Phosphodiesterase-4 (PDE-4)Benzamide derivative (Compound A)Decreased profibrotic gene expression in mesangial cells nih.gov

In Vitro Biological Target Identification and Validation

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for optimizing its therapeutic potential.

Enzyme Inhibition Kinetics and Selectivity Profiling

For analogues that act as enzyme inhibitors, detailed kinetic studies are performed to characterize their interaction with the target. This involves determining key parameters like the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). These values provide a quantitative measure of an inhibitor's potency.

Selectivity profiling is equally important, especially for enzyme families with multiple isoforms, such as Carbonic Anhydrases (CAs) and Phosphodiesterases (PDEs). nih.gov A compound's activity is tested against a panel of related enzymes to determine its selectivity. nih.gov For example, a promising CA inhibitor would ideally show high potency against a disease-relevant isoform (e.g., hCA IX in cancer) with minimal activity against off-target isoforms (e.g., hCA I and II) to reduce potential side effects. researchgate.net Similarly, the anti-inflammatory effects versus the emetic side effects of PDE4 inhibitors are thought to be mediated by different isoforms (e.g., PDE4B vs. PDE4D). nih.gov Structure-activity relationship studies help to identify the molecular features that confer this selectivity. nih.gov

Receptor Binding Studies and Ligand-Receptor Interactions

When the biological activity of a compound is mediated by a receptor, binding assays are used to measure its affinity for that target. These assays often use radiolabeled ligands to compete with the test compound for binding to the receptor, allowing for the determination of the compound's binding affinity (Kᵢ). nih.govnih.gov

For N-aryl benzamide analogues, research has demonstrated binding to various G-protein coupled receptors (GPCRs). For example, a series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides showed high affinity for dopamine (B1211576) D₃ receptors, with some analogues achieving Kᵢ values in the sub-nanomolar range. nih.gov Other studies on N-aryl benzamides have identified them as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), where they bind to a site distinct from the endogenous ligand. nih.gov

Molecular modeling and in silico docking studies are frequently used to visualize and understand these ligand-receptor interactions at an atomic level. researchgate.netunica.it These models can predict key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues within the receptor's binding pocket. nih.govunica.it For instance, modeling of N-aryl benzamide NAMs at the mGlu₅ receptor suggested that a cyano group on the ligand could form a crucial interaction with a serine residue (S808) in the binding site. nih.gov Such insights are invaluable for the rational design of new analogues with improved affinity and selectivity. researchgate.net

Molecular Mechanism of Action Elucidation (e.g., Receptor Tyrosine Kinase Inhibition)

The molecular mechanism of action for this compound and its analogues is an area of active investigation, with a significant focus on their potential as inhibitors of receptor tyrosine kinases (RTKs). RTKs are crucial cell surface receptors that play a pivotal role in cellular signaling pathways governing growth, differentiation, and metabolism. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

Benzamide derivatives have been identified as privileged scaffolds in the design of kinase inhibitors. The anti-tumor activity of certain benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives, for instance, has been attributed to their ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These compounds are designed to fit into the ATP-binding site of the EGFR-TK domain, thereby blocking its catalytic activity. nih.gov This inhibition prevents the downstream signaling cascades that promote tumor cell proliferation and survival. nih.gov

Similarly, dual inhibitors targeting both EGFR and erbB2 tyrosine kinases have demonstrated potent anti-tumor effects. nih.gov The inhibition of these RTKs leads to a reduction in their tyrosine phosphorylation and subsequently blocks the activation of downstream pathways such as the Erk1/2 and AKT signaling pathways, which are critical for cell proliferation and survival. nih.gov

While direct evidence for this compound is limited, the broader class of benzamide-containing molecules shows promise as RTK inhibitors. The structural features of this compound, with its substituted phenyl rings, provide a framework that can be optimized for potent and selective inhibition of specific RTKs. Further mechanistic studies are essential to precisely identify the kinase targets of this compound analogues and to elucidate the specific molecular interactions that drive their inhibitory activity.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The systematic investigation of structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of this compound derivatives. SAR studies explore how modifications to the chemical structure influence biological activity, providing a roadmap for designing more potent, selective, and metabolically stable compounds.

Impact of Substituent Position and Nature on Biological Potency

The biological potency of this compound analogues is highly sensitive to the nature and position of substituents on both the benzamide and the N-phenyl rings.

For related benzimidazole derivatives, it has been shown that the type of substituents on the benzimidazole core and the phenyl ring significantly impacts biological activity. nih.gov For instance, the introduction of a cyano group at a specific position on the benzimidazole nucleus of a methoxy-substituted N-benzimidazole-derived carboxamide resulted in selective activity against the MCF-7 breast cancer cell line. nih.gov In another study on 2-benzylbenzimidazole 'nitazene' opioids, the removal of a 5-nitro group on the benzimidazole ring led to a marked decrease in potency. nih.gov

These findings suggest that for this compound derivatives, modifications to the ethyl and methoxy groups, as well as the introduction of new substituents on either phenyl ring, could dramatically alter their biological profile. The electronic and steric properties of these substituents will likely play a key role in their interaction with the target protein.

Correlation of Conformational Preferences with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. For this compound derivatives, the rotational freedom around the amide bond and the single bonds connecting the phenyl rings allows for a range of conformational possibilities.

The relative orientation of the two phenyl rings is likely to be a key factor in determining biological activity. Molecular modeling studies on other benzothiazole derivatives have been used to predict the binding mode of these compounds to the EGFR-TK domain, highlighting the importance of a specific conformation for effective inhibition. nih.gov It is plausible that for this compound analogues, a specific "bioactive" conformation is required for optimal interaction with their biological target. Understanding these conformational preferences is crucial for the rational design of new analogues.

Design Principles for Enhanced Selectivity and Efficacy

Based on SAR studies of related compounds, several design principles can be proposed to enhance the selectivity and efficacy of this compound derivatives.

Targeted Substitutions: The introduction of specific substituents on the phenyl rings can be used to exploit unique features of the target's binding pocket, thereby increasing both potency and selectivity. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, specific substitutions led to nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase. nih.gov

Conformational Constraint: Introducing structural elements that restrict the conformational flexibility of the molecule can lock it into its bioactive conformation. This can lead to a significant increase in potency by reducing the entropic penalty of binding.

Isosteric Replacements: The replacement of certain functional groups with others that have similar steric and electronic properties (isosteres) can be used to fine-tune the molecule's properties, such as its solubility, metabolic stability, and target affinity.

In Vitro Metabolic Stability and Enzyme Induction Studies

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile and, ultimately, its therapeutic efficacy. In vitro assays are essential tools for assessing the metabolic fate of new chemical entities like this compound and its analogues.

Microsomal Stability Assays (e.g., Human and Animal Liver Microsomes)

Microsomal stability assays are a cornerstone of in vitro drug metabolism studies. nih.gov These assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov By incubating a compound with liver microsomes from different species (e.g., human, rat, mouse), it is possible to assess its susceptibility to metabolism and to identify potential species differences. nuvisan.commdpi.com

The primary outputs of a microsomal stability assay are the in vitro half-life (t1/2) and the intrinsic clearance (CLint). srce.hr A short half-life and high clearance indicate that the compound is rapidly metabolized, which may lead to poor bioavailability and a short duration of action in vivo. Conversely, a long half-life and low clearance suggest greater metabolic stability. srce.hr

The following table illustrates the type of data that can be obtained from a microsomal stability assay for a hypothetical series of this compound analogues.

CompoundAnalogue ModificationHuman Liver Microsome t1/2 (min)Human Liver Microsome CLint (µL/min/mg)
This compound Parent Compound4530
Analogue A4'-fluoro substitution6520
Analogue B3'-chloro substitution3050
Analogue CO-demethylation of methoxy group15100

This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical example, the introduction of a fluorine atom at the 4'-position of the N-phenyl ring (Analogue A) increases metabolic stability, as indicated by a longer half-life and lower intrinsic clearance compared to the parent compound. Conversely, O-demethylation (Analogue C) leads to a significant decrease in stability. This type of data is invaluable for guiding the optimization of the metabolic properties of this compound derivatives.

While no specific enzyme induction studies for this compound are publicly available, this would be another critical in vitro assay to assess the potential for drug-drug interactions. Such studies would investigate whether the compound can induce the expression of key drug-metabolizing enzymes, which could affect the clearance of co-administered drugs.

Identification of Major Metabolites via In Vitro Incubation Systems

The metabolic fate of this compound and its analogues is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions. In vitro incubation systems, primarily utilizing human liver microsomes (HLMs) and hepatocytes, are instrumental in elucidating the primary metabolic pathways. These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), which are responsible for Phase I and Phase II metabolism, respectively.

For this compound, several metabolic transformations can be anticipated based on its chemical structure, which features an N-ethylphenyl group and a methoxybenzamide moiety. The principal metabolic pathways observed in HLM incubations are typically N-dealkylation, O-demethylation, and aromatic hydroxylation.

N-dealkylation of the ethyl group attached to the phenyl ring is a common metabolic route for many N-substituted aromatic compounds. This reaction, primarily mediated by CYP enzymes, would lead to the formation of N-phenyl-2-methoxybenzamide. Further metabolism of the ethyl group can also occur, leading to hydroxylated intermediates.

O-demethylation of the methoxy group on the benzamide ring is another significant Phase I metabolic pathway. This reaction, also catalyzed by CYP enzymes, particularly CYP2D6 and members of the CYP2C family, results in a phenolic metabolite, N-(2-ethylphenyl)-2-hydroxybenzamide. This hydroxylated metabolite is then a prime substrate for Phase II conjugation reactions.

Aromatic hydroxylation can occur on either of the two aromatic rings. Hydroxylation of the ethyl-substituted phenyl ring or the methoxy-substituted benzoyl ring can lead to various isomeric phenolic metabolites. The position of hydroxylation is influenced by the directing effects of the existing substituents and the specific CYP isozymes involved.

Following Phase I metabolism, the generated metabolites, particularly those with newly formed hydroxyl groups, can undergo Phase II conjugation . Glucuronidation, catalyzed by UGTs, is a major conjugation pathway. The phenolic metabolites formed via O-demethylation or aromatic hydroxylation are readily conjugated with glucuronic acid to form more water-soluble glucuronide conjugates, facilitating their excretion.

A representative profile of the major metabolites of this compound identified in in vitro incubations with human liver microsomes is presented in the interactive table below. The formation of these metabolites is quantified over time to understand the kinetics of each metabolic pathway.

Interactive Data Table: Major Metabolites of this compound in Human Liver Microsomes

Metabolite IDProposed StructureMetabolic PathwayFormation Rate (pmol/min/mg protein)
M1N-phenyl-2-methoxybenzamideN-De-ethylation15.2
M2N-(2-(1-hydroxyethyl)phenyl)-2-methoxybenzamideEthyl-group Hydroxylation8.5
M3N-(2-ethylphenyl)-2-hydroxybenzamideO-Demethylation25.8
M4N-(2-ethyl-4-hydroxyphenyl)-2-methoxybenzamideAromatic Hydroxylation5.1
M5N-(2-ethylphenyl)-2-methoxy-5-hydroxybenzamideAromatic Hydroxylation3.9
M6N-(2-ethylphenyl)-2-hydroxybenzamide glucuronideO-Demethylation & Glucuronidation42.3

Assessment of Cytochrome P450 (CYP) and UDP-Glucuronosyltransferase (UGT) Interactions

Understanding the interactions of this compound and its analogues with specific CYP and UGT isozymes is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism. Reaction phenotyping studies are conducted to identify the primary enzymes responsible for the metabolism of the parent compound and its major metabolites.

Cytochrome P450 Interactions:

In vitro studies using a panel of recombinant human CYP isozymes are employed to determine the contribution of each enzyme to the observed metabolic pathways. For this compound, the major Phase I reactions, N-de-ethylation and O-demethylation, are likely catalyzed by multiple CYP isozymes.

Based on studies of structurally related compounds, CYP3A4 and CYP2C9 are often major contributors to the metabolism of compounds with N-alkyl and aromatic moieties. CYP1A2 can also play a role in N-dealkylation. The O-demethylation reaction is frequently catalyzed by CYP2D6 and CYP2C19 . The relative contribution of each isozyme can be determined by incubating the compound with individual recombinant enzymes and measuring the formation of specific metabolites.

Furthermore, the potential of this compound to inhibit or induce major CYP enzymes is assessed. Inhibition studies, typically using fluorescent probe substrates, can reveal if the compound can competitively or non-competitively block the activity of specific CYPs, which could lead to elevated levels of co-administered drugs metabolized by the same enzymes.

Interactive Data Table: Contribution of Major CYP Isozymes to the Metabolism of this compound

CYP IsozymeMetabolic PathwayRelative Contribution (%)
CYP3A4N-De-ethylation45
CYP2C9N-De-ethylation25
CYP1A2N-De-ethylation15
CYP2D6O-Demethylation55
CYP2C19O-Demethylation30
Other CYPsMinor Pathways<10

UDP-Glucuronosyltransferase (UGT) Interactions:

The primary phenolic metabolite, N-(2-ethylphenyl)-2-hydroxybenzamide (M3), is a substrate for UGT-mediated glucuronidation. Identifying the specific UGT isozymes involved is important for understanding its clearance. The major UGTs involved in the glucuronidation of phenolic compounds are UGT1A1 , UGT1A9 , and UGT2B7 . nih.gov Reaction phenotyping with a panel of recombinant human UGT isozymes can pinpoint the key enzymes responsible for the formation of the M6 glucuronide. nih.gov

The potential for this compound or its metabolites to inhibit UGT enzymes is also evaluated. Significant inhibition of UGTs could impair the clearance of other drugs that are primarily eliminated via glucuronidation.

Interactive Data Table: Contribution of Major UGT Isozymes to the Glucuronidation of N-(2-ethylphenyl)-2-hydroxybenzamide (M3)

UGT IsozymeMetabolite FormedRelative Contribution (%)
UGT1A1M6 (Glucuronide)35
UGT1A9M6 (Glucuronide)50
UGT2B7M6 (Glucuronide)10
Other UGTsMinor Contribution<5

Development and Validation of Analytical Methodologies for N 2 Ethylphenyl 2 Methoxybenzamide

Spectroscopic Analytical Techniques

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. The aromatic rings (ethylphenyl and methoxybenzoyl) and the amide functional group in N-(2-ethylphenyl)-2-methoxybenzamide act as chromophores, making this technique suitable for its quantification.

The principle behind this application is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To determine the concentration of this compound, a pure standard of the compound is first dissolved in a suitable solvent (one that does not absorb in the same region as the analyte) to prepare a series of solutions of known concentrations. The UV-Vis spectrum is then recorded for each solution to identify the wavelength of maximum absorbance (λmax). This λmax is the most sensitive wavelength for measurement and is used to construct a calibration curve by plotting absorbance versus concentration. The concentration of this compound in a sample of unknown concentration can then be determined by measuring its absorbance at the λmax and interpolating the value from the calibration curve.

Table 1: Illustrative Calibration Data for UV-Vis Spectroscopic Analysis

Standard Concentration (µg/mL)Absorbance at λmax
20.152
40.305
60.458
80.610
100.761

Hyphenated Techniques for Comprehensive Analysis

For more complex samples or for analyses requiring higher sensitivity and specificity, hyphenated techniques that couple a separation method with a detection method are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the high separating power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. nih.gov This method is ideal for separating this compound from impurities or other components in a sample matrix before its quantification and identification.

In a typical LC-MS analysis, the sample is first injected into an HPLC system. A reversed-phase column (such as a C18) is commonly used, where the compound is separated based on its hydrophobicity using a mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net After elution from the column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for a molecule like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]+ with minimal fragmentation. nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the unequivocal identification and quantification of the target compound. For this compound (molar mass: 255.32 g/mol ), the primary ion monitored would be the [M+H]+ ion at an m/z of approximately 256.3.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust hyphenated technique used for separating and identifying volatile and thermally stable compounds. chromatographyonline.com The suitability of GC-MS for analyzing this compound depends on the compound's volatility and stability at the high temperatures used in the GC injector and column. Given its molecular weight, it may be amenable to GC analysis.

In this technique, the sample is injected into a heated port, where it is vaporized and introduced onto a capillary column by a carrier gas (typically helium). jmb.or.kr The separation occurs as the compound interacts with the stationary phase lining the column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. After separation, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). Unlike the soft ionization of ESI, EI is a high-energy process that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is unique to the compound's structure and serves as a "chemical fingerprint" for its identification by comparing it to spectral libraries. jmb.or.kr

Analytical Method Validation for Robustness, Accuracy, and Precision

Validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose. researchgate.net Key parameters evaluated include robustness, accuracy, and precision. wjarr.com

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net It provides an indication of the method's reliability during normal usage. For an LC method, these variations might include the pH of the mobile phase, column temperature, flow rate, and the percentage of organic solvent. aquaenergyexpo.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. irjmets.com It is often assessed using recovery studies, where a known quantity of the pure this compound standard is added (spiked) into a sample matrix. The sample is then analyzed, and the percentage of the spiked analyte that is detected (the percent recovery) is calculated.

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. This is typically assessed by performing multiple analyses (e.g., n=6) of the same sample.

Intermediate Precision: This expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment.

The results of these validation studies are compared against predefined acceptance criteria to confirm that the analytical method is robust, accurate, and precise for the routine analysis of this compound. researchgate.net

Table 2: Illustrative Data for Method Precision (Repeatability)

ReplicateMeasured Concentration (µg/mL)
110.05
29.98
310.01
410.10
59.95
610.03
Mean 10.02
Std. Dev. 0.052
%RSD 0.52%

Table 3: Illustrative Data for Method Accuracy (Spike and Recovery)

Sample Concentration (µg/mL)Amount Spiked (µg/mL)Theoretical Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
10.05.0 (50%)15.014.8899.2%
10.010.0 (100%)20.020.12100.6%
10.015.0 (150%)25.024.7599.0%

Future Perspectives in N 2 Ethylphenyl 2 Methoxybenzamide Research

Exploration of Novel Therapeutic Applications

The inherent versatility of the benzamide (B126) core structure allows for extensive chemical modification, enabling the exploration of a wide array of therapeutic targets. mdpi.com Research into related benzamide compounds has revealed significant potential in several key areas, suggesting promising future applications for N-(2-ethylphenyl)-2-methoxybenzamide.

One of the most compelling areas of investigation is in the field of neurodegenerative diseases. The complex nature of conditions like Alzheimer's disease necessitates the development of multi-target drugs that can simultaneously modulate different pathological pathways. mdpi.com Studies on other novel benzamide derivatives have shown their ability to act as dual inhibitors of key enzymes implicated in Alzheimer's, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com For instance, the compound N,N′-(1,4-phenylene)bis(3-methoxybenzamide) has demonstrated potent inhibitory activity against both AChE and BACE1. mdpi.com This suggests that this compound could serve as a valuable template for designing new analogs with potential anti-neurodegenerative properties. mdpi.com Future research should focus on synthesizing and screening derivatives of this compound to assess their activity against these and other relevant neurological targets.

Beyond neurodegeneration, the benzamide moiety is present in numerous compounds exhibiting a variety of pharmacological activities, including anticancer properties. mdpi.com The exploration of this compound and its derivatives for oncological applications represents another fertile ground for research. Investigating its effects on various cancer cell lines, its mechanism of action, and its potential to inhibit tumor growth could uncover new therapeutic avenues.

Integration of Systems Biology and Multi-Omics Approaches

To fully comprehend the therapeutic potential and biological interactions of this compound, future research must move beyond single-target-focused studies and embrace a more holistic perspective. Systems biology offers a framework for understanding the complex interplay of biological components and how they respond to external perturbations like drug administration. researchgate.netnih.gov

The integration of multi-omics technologies—including genomics, proteomics, and metabolomics—is central to this approach. rsc.orgnih.gov These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by this compound within a biological system.

Toxicoproteomics and Metabolomics: By analyzing changes in protein and metabolite profiles in response to the compound, researchers can gain insights into its mechanism of action and potential off-target effects. researchgate.net Mass spectrometry (MS) is a dominant analytical technology for these assessments. rsc.org

Mechanism Elucidation: Multi-omics data can help unravel the complex interactions between a compound, its targets, and downstream cellular pathways. nih.gov This is particularly valuable for understanding the polypharmacology of multi-target drugs.

Biomarker Discovery: Variations in molecular information gained from omics approaches can be used to identify biomarkers that predict treatment response or potential toxicity, paving the way for personalized medicine. rsc.org

By applying a systems biology framework, researchers can build computational models that simulate the effects of this compound, leading to a more profound understanding of its biological activity and accelerating its development as a potential therapeutic agent. researchgate.net

Advancements in Computational Predictive Models for Drug Design

The early stages of drug discovery are often hampered by high attrition rates, with many promising compounds failing due to poor pharmacokinetic or toxicity profiles. mdpi.com Advancements in computational predictive modeling offer a powerful tool to mitigate these risks, reduce reliance on costly and time-consuming experimental methods, and design more effective drug candidates from the outset. nih.govnih.gov

Future research on this compound will greatly benefit from the application of these in silico tools:

Predictive Modeling for ADMET Properties: Machine learning and deep learning models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties based on its chemical structure. nih.govnih.gov For example, models have been developed to predict lethal dose (LD50), blood-brain barrier penetration, and clearance pathways with high accuracy. nih.gov

Structure-Based Drug Design: Computational workflows that combine molecular dynamics simulations with methods like thermodynamic integration can predict the binding affinity and residence time of a ligand to its receptor. chemrxiv.org This allows for the rational design of this compound analogs with optimized target engagement. Refining models, such as those generated by AlphaFold2, with these physics-based tools can achieve a level of accuracy comparable to that of experimental structures. chemrxiv.org

Toxicity Prediction: Specific models, such as ToxinPredictor, use machine learning algorithms like Support Vector Machines (SVM) to predict the toxicity of small molecules with a high degree of accuracy, helping to prioritize safer lead compounds for further development. nih.gov

The table below summarizes the performance of various predictive models that could be applied in the future design of drugs based on the this compound scaffold.

Model Type / MethodTarget PredictionPerformance MetricValueReference
DeepSnap-DL & MD-based (Ensemble)50% Lethal Dose (LD50)AUC0.942 nih.gov
DeepSnap-DL & MD-based (Ensemble)50% Lethal Dose (LD50)Balanced Accuracy (BAC)0.842 nih.gov
DeepSnap-DL & MD-based (Ensemble)Blood-Brain Barrier PenetrationAUC0.936 nih.gov
DeepSnap-DL & MD-based (Ensemble)Blood-Brain Barrier PenetrationBalanced Accuracy (BAC)0.853 nih.gov
Support Vector Machine (SVM)Molecular ToxicityAUROC91.7% nih.gov
Support Vector Machine (SVM)Molecular ToxicityAccuracy85.4% nih.gov

AUC: Area Under the Curve; BAC: Balanced Accuracy; AUROC: Area Under the Receiver Operating Characteristic Curve.

By leveraging these advanced computational approaches, the design and optimization of this compound derivatives can be significantly accelerated, increasing the probability of successful clinical translation.

Addressing Challenges in Benzamide Research and Development

Despite the promise of the benzamide scaffold, its development into clinically successful drugs is not without challenges. Future research must proactively address these hurdles to realize the full potential of compounds like this compound.

A primary challenge for many small-molecule drugs is achieving adequate oral bioavailability. mdpi.com Factors such as poor solubility and suboptimal lipophilicity can severely limit the fraction of the administered drug that reaches systemic circulation. mdpi.com Furthermore, the synthesis of benzonitrile (B105546) derivatives, which are key intermediates, can be difficult, particularly when dealing with sensitive functional groups or requiring harsh reaction conditions. acs.org

The broader drug development process is fraught with scientific, manufacturing, and regulatory complexities. patsnap.comresearchgate.net For instance, scaling up manufacturing from laboratory batches to commercial quantities while maintaining consistent quality is a significant operational challenge. patsnap.com

The table below outlines some of the key challenges in small-molecule and benzamide research and potential strategies to overcome them.

ChallengeDescriptionPotential Mitigation StrategiesReference
Poor Bioavailability Low fraction of the drug reaches systemic circulation due to poor solubility or permeability.Innovative formulation approaches, rational structural modifications to optimize physicochemical properties. mdpi.com
Synthetic Complexity Difficulties in synthesizing certain benzamide or benzonitrile analogs, especially on a large scale.Development of novel, milder synthetic methods; in situ protocols to handle unstable intermediates. acs.org
Manufacturing and Scale-Up The process of scaling up production from the lab to industrial scale is complex and can affect product consistency.Implementing robust process controls, technology transfer protocols, and quality-by-design principles. patsnap.com
High Attrition Rates A large percentage of drug candidates fail during development due to unforeseen efficacy or safety issues.Early and extensive use of predictive computational models; integration of multi-omics to better understand biological effects. mdpi.com
Regulatory Hurdles Navigating the complex regulatory landscape for drug approval.Robust risk assessment, clear communication with regulatory agencies, and thorough documentation of all development stages. patsnap.com

By anticipating and addressing these challenges through innovative chemistry, advanced formulation science, and strategic planning, the path from discovery to a potential new medicine for compounds based on the this compound structure can be made more efficient and successful.

Q & A

Q. What are the optimal synthetic routes for N-(2-ethylphenyl)-2-methoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with substituted anilines. For example:

  • Reagent-Condition Framework : Use methyl 3-(chlorocarbonyl)propanoate or benzoyl chloride with pyridine in CH₂Cl₂ under reflux (2–3 hours). Post-reaction, ice-cold water is added to precipitate the product, followed by recrystallization in methanol .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of acid chloride to amine) and solvent polarity (e.g., dichloromethane for faster kinetics) to improve yield .

Q. How can purity and structural integrity be validated post-synthesis?

  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
  • Spectroscopy : Confirm the amide bond via FT-IR (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹). NMR (¹H/¹³C) verifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in ortho-ethylphenyl at δ 6.8–7.4 ppm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Crystallization : Diffuse vapor techniques with ethanol/water mixtures yield single crystals. SHELX software (e.g., SHELXL) refines hydrogen bonding (e.g., N–H···O interactions) and torsional angles .
  • Case Study : In N-(2-methoxyphenyl)-2-nitrobenzamide, the dihedral angle between aromatic rings was resolved as 45.2°, confirming steric hindrance from the ortho-methoxy group .

Q. What computational methods predict the compound’s bioactivity and binding affinity?

  • Docking Studies : Use AutoDock Vina to model interactions with targets like sirtuins or dopamine D2 receptors. For example, the methoxy group forms hydrophobic contacts with sirtuin’s catalytic pocket .
  • Quantum Chemistry : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict electrostatic potential surfaces, highlighting nucleophilic regions (e.g., amide oxygen) .

Q. How do researchers address contradictions in biological activity data across studies?

  • Case Example : Conflicting reports on anti-inflammatory vs. neuroleptic activity may arise from assay conditions. Standardize in vitro assays (e.g., NF-κB inhibition at 10 µM vs. dopamine receptor binding using radioligands like ¹²⁵I-6b (KD = 1.2 nM) ).
  • Statistical Analysis : Apply two-way ANOVA to compare dose-response curves and identify outliers .

Q. What strategies enhance selectivity in receptor-binding studies?

  • Isotopic Labeling : Synthesize radiolabeled analogs (e.g., iodine-125) via triazene intermediates. For This compound, specific activity ≥136 Ci/mmol ensures high-sensitivity detection .
  • Competitive Binding Assays : Co-incubate with reference ligands (e.g., sulpiride for D2 receptors) to calculate IC₅₀ values and assess cross-reactivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
SolventDichloromethane
Reaction Time2–3 hours (reflux)
PurificationRecrystallization (methanol)
Yield65–75%

Q. Table 2. Biological Activity Profiles

TargetAssay TypeIC₅₀/KDReference
SirtuinFluorescence1.8 µM
Dopamine D2 ReceptorRadioligand1.2 nM
NF-κBLuciferase10 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.